![molecular formula C15H15F17O4SSi B14275861 S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate CAS No. 138111-73-6](/img/structure/B14275861.png)
S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate: is a specialized organosilicon compound that combines the properties of silanes and fluorinated compounds. This compound is known for its unique chemical structure, which imparts it with distinct properties such as hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates. It is widely used in surface modification, coatings, and as a coupling agent in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate typically involves the reaction of 3-(Trimethoxysilyl)propyl mercaptan with heptadecafluorononanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(Trimethoxysilyl)propyl mercaptan+Heptadecafluorononanoyl chloride→S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions can induce hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Sulfoxides and sulfones.
科学的研究の応用
Chemistry:
Surface Modification: Used to modify surfaces to impart hydrophobicity and chemical resistance.
Coupling Agent: Acts as a coupling agent to improve adhesion between organic and inorganic materials.
Biology:
Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.
Medicine:
Drug Delivery Systems: Utilized in the design of drug delivery systems due to its ability to form stable bonds with various substrates.
Industry:
Coatings: Applied in industrial coatings to provide chemical resistance and durability.
Adhesives: Used in adhesives to enhance bonding strength.
作用機序
The mechanism of action of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate involves the formation of strong covalent bonds with substrates through its trimethoxysilyl groups. Upon hydrolysis, these groups form silanols, which can further condense to form siloxane bonds, creating a durable and chemically resistant layer. The fluorinated tail imparts hydrophobicity and chemical resistance, making it suitable for various applications.
類似化合物との比較
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-(Trimethoxysilyl)propyl acrylate
Comparison:
- Hydrophobicity: S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate has superior hydrophobicity due to its fluorinated tail compared to other similar compounds.
- Chemical Resistance: The presence of fluorine atoms provides enhanced
特性
CAS番号 |
138111-73-6 |
|---|---|
分子式 |
C15H15F17O4SSi |
分子量 |
642.4 g/mol |
IUPAC名 |
S-(3-trimethoxysilylpropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanethioate |
InChI |
InChI=1S/C15H15F17O4SSi/c1-34-38(35-2,36-3)6-4-5-37-7(33)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h4-6H2,1-3H3 |
InChIキー |
NZFSHPRQMAMRSV-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCSC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


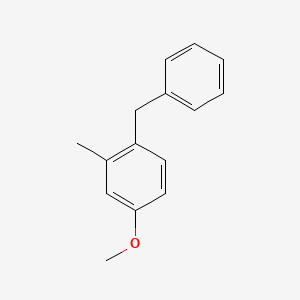
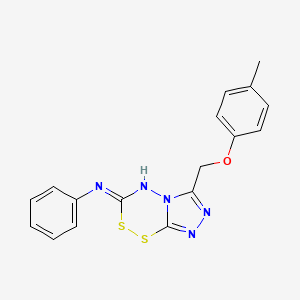
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
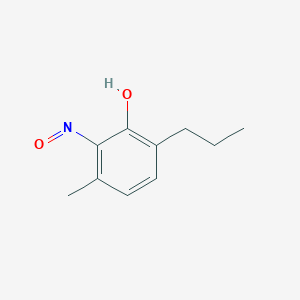
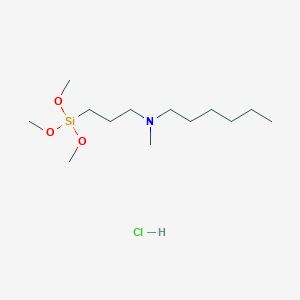

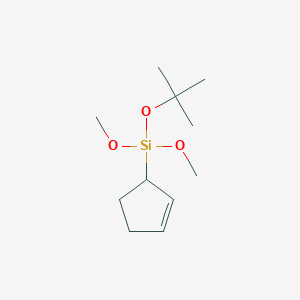
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
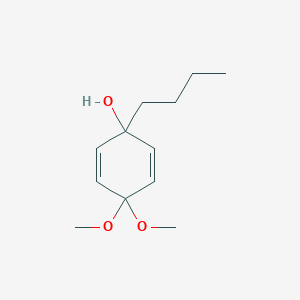
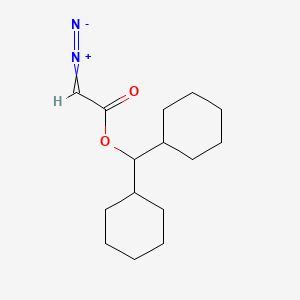
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

